molecular formula C22H15NO2 B4572466 2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one

2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one

Cat. No.: B4572466
M. Wt: 325.4 g/mol
InChI Key: ZYPAATIRIHXNPU-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one is an organic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a 1,3-oxazin-6-one ring substituted with phenyl groups at the 2 and 4 positions. The presence of these phenyl groups contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylphenylamine with phenyl isocyanate to form an intermediate, which then undergoes cyclization to yield the desired oxazinone compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenyl rings.

Scientific Research Applications

2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s stability and reactivity make it useful in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound’s phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-chromen-4-one: This compound shares a similar phenyl-substituted structure but has a different core ring system.

    4-Phenylphenol: Another phenyl-substituted compound, but with a simpler structure and different reactivity.

    2,4-Disubstituted thiazoles: These compounds have a thiazole ring instead of an oxazinone ring but exhibit similar biological activities.

Uniqueness

2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one is unique due to its specific oxazinone ring structure and the positioning of the phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its stability under different conditions make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-21-15-20(23-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPAATIRIHXNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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